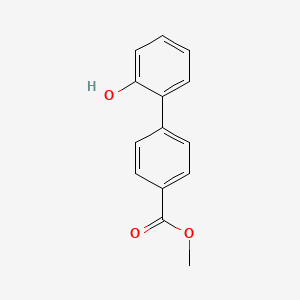

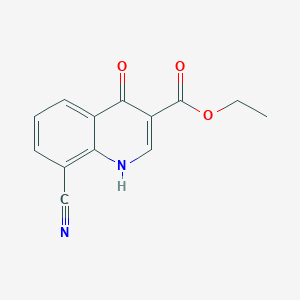

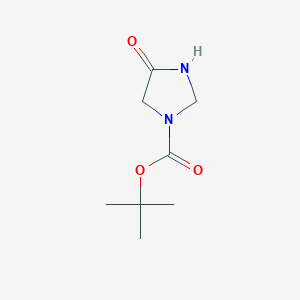

![molecular formula C12H9N3 B1598785 1-Phenyl-1H-imidazo[4,5-c]pyridine CAS No. 61532-35-2](/img/structure/B1598785.png)

1-Phenyl-1H-imidazo[4,5-c]pyridine

Overview

Description

1-Phenyl-1H-imidazo[4,5-c]pyridine is a chemical compound with the molecular weight of 195.22 . It is known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . A photocatalytic approach for the synthesis of imidazo[4,5-b]pyridines has also been developed .Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-imidazo[4,5-c]pyridine is characterized by an imidazole ring fused with a pyridine moiety . The presence of hydrogen bond is confirmed by appearance in the IR spectra of a very broad and strong contour in the 2000–3100 cm−1 range .Chemical Reactions Analysis

Imidazo[4,5-c]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

1-Phenyl-1H-imidazo[4,5-c]pyridine is a powder with a melting point of 105-106°C .Scientific Research Applications

Medicinal Chemistry

1-Phenyl-1H-imidazo[4,5-c]pyridine derivatives have been investigated as potential drug candidates. Their structural features make them attractive for designing novel pharmaceutical agents. Notably, they have been explored as GABA A receptor agonists . Additionally, proton pump inhibitors, aromatase inhibitors, and NSAIDs have emerged from this chemical group.

Optoelectronics

The compound’s luminescent properties have led to its use in optoelectronic devices. These applications include organic light-emitting diodes (OLEDs), photodetectors, and other light-emitting systems .

Bioimaging

1-Phenyl-1H-imidazo[4,5-c]pyridine derivatives act as fluorophores for bioimaging. Their ability to emit fluorescence allows researchers to visualize cellular processes and structures in living organisms .

Mechanism of Action

Target of Action

For instance, some imidazopyridines are known to modulate GABA A receptors .

Mode of Action

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells . They can act as positive allosteric modulators of GABA A receptors, enhancing the effect of the neurotransmitter GABA .

Biochemical Pathways

Imidazopyridines can influence various biochemical pathways. For instance, some imidazopyridines have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This can lead to the transcription of genes involved in immune and inflammatory responses.

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazopyridines, can improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazopyridines have been found to exhibit various biological activities, including anti-cancer, anti-viral, anti-inflammatory, sedative hypnotic, anti-diabetic, and anti-hypertensive properties .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-phenylimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOGPLXHZSSJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416162 | |

| Record name | 1-phenylimidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1H-imidazo[4,5-c]pyridine | |

CAS RN |

61532-35-2 | |

| Record name | 1-phenylimidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

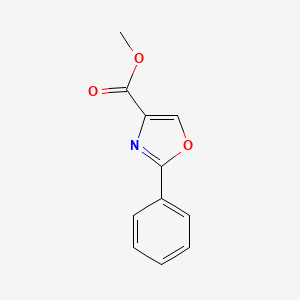

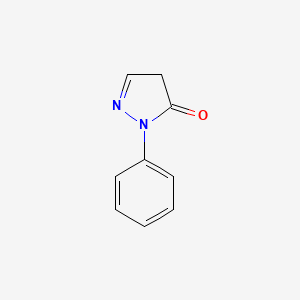

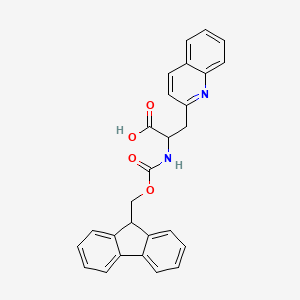

![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B1598715.png)

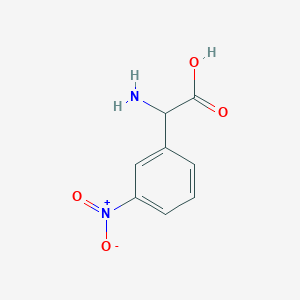

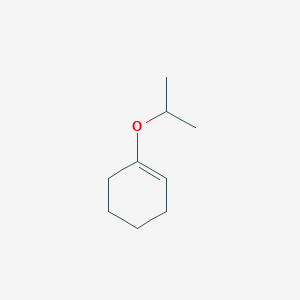

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598717.png)

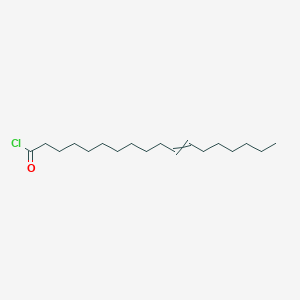

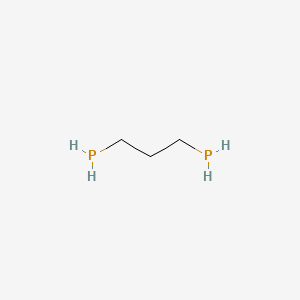

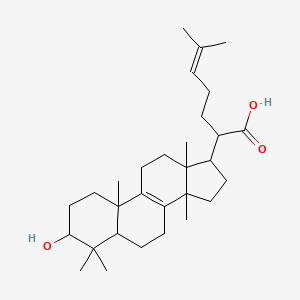

![1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1598720.png)